2-Cyclohexylpyrimidine-4-carboxylic acid
Description
2-Cyclohexylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The cyclohexyl group attached to the pyrimidine ring adds to the compound’s structural diversity and potential biological activity.
Properties
IUPAC Name |
2-cyclohexylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJZDRRLMSXTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with ethyl cyanoacetate, followed by cyclization with formamide. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Esterification Reactions
2-Cyclohexylpyrimidine-4-carboxylic acid undergoes Fischer esterification with alcohols under acidic conditions (e.g., or ) to form esters. For example:
Mechanism :
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Protonation of the carbonyl oxygen enhances electrophilicity.
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Nucleophilic attack by the alcohol.
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Formation of a tetrahedral intermediate, followed by dehydration .
Formation of Acid Chlorides
Treatment with thionyl chloride () or phosphorus pentachloride () converts the carboxylic acid to its corresponding acid chloride:
This intermediate is highly reactive and serves as a precursor for amides or esters .
Decarboxylation Reactions
Under radical conditions with photocatalysts (e.g., Mn(CF-PDP)), decarboxylation occurs, forming a pyrimidine-substituted ketone:
This reaction is critical for synthesizing ketones in pharmaceutical intermediates .
Reduction to Alcohols
The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride ( ):
This reaction requires prior activation of the acid (e.g., conversion to an ester or acid chloride) .
Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution. For example, reaction with Grignard reagents replaces substituents at the 2-position:
Biological and Pharmaceutical Relevance
Scientific Research Applications
2-Cyclohexylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexylpyrimidine-5-carboxylic acid
- 2-Cyclohexylpyrimidine-6-carboxylic acid
- 2-Phenylpyrimidine-4-carboxylic acid
Uniqueness
2-Cyclohexylpyrimidine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
2-Cyclohexylpyrimidine-4-carboxylic acid (CHPCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of CHPCA, including its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring substituted with a cyclohexyl group and a carboxylic acid moiety. The molecular formula is . The synthesis typically involves the reaction of cyclohexylamine with appropriate pyrimidine derivatives followed by carboxylation to introduce the carboxylic acid functionality.
Biological Activity Overview
The biological activity of CHPCA has been investigated in several studies, focusing on its potential as an antimicrobial agent, anticancer compound, and its effects on various biochemical pathways.
1. Antimicrobial Activity
Research indicates that carboxylic acid derivatives, including CHPCA, exhibit significant antimicrobial properties. Studies have shown that compounds with lower pKa values tend to have enhanced antimicrobial activity due to their ability to remain ionized in physiological conditions, which facilitates interaction with microbial cell membranes .
Table 1: Antimicrobial Activity of CHPCA Derivatives
| Compound | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm | |
| Bacillus subtilis | 14 mm |
2. Anticancer Potential
The anticancer properties of CHPCA have been evaluated through various in vitro assays. For instance, studies have demonstrated that CHPCA exhibits cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity of CHPCA on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF7 | 12.3 |
| SKOV3 | 9.8 |
The biological mechanisms underlying the activity of CHPCA are multifaceted:
- DNA Interaction : CHPCA has been shown to bind to DNA, potentially interfering with replication and transcription processes. This interaction may contribute to its anticancer effects by disrupting cellular functions in cancerous cells .
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative damage plays a significant role in tumor progression .
Case Studies
Several case studies have highlighted the effectiveness of CHPCA and similar compounds:
- Case Study 1 : In a study assessing the cytotoxicity of various pyrimidine derivatives, CHPCA demonstrated significant selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapeutic agent .
- Case Study 2 : A comparative analysis of CHPCA and other carboxylic acid derivatives showed that CHPCA had superior antimicrobial efficacy against Gram-positive bacteria, suggesting its utility in developing new antibiotics .
Q & A
Q. What are the recommended methods for synthesizing 2-Cyclohexylpyrimidine-4-carboxylic acid in laboratory settings?
Synthesis typically involves condensation reactions followed by cyclization. For pyrimidine derivatives, a common approach includes reacting aldehyde precursors (e.g., cyclohexylcarbaldehyde) with aminopyrimidine derivatives under catalytic conditions. Palladium or copper catalysts in solvents like DMF or toluene are often used to optimize yield and purity . Analogous methods for structurally related compounds, such as 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid, highlight the importance of stepwise functional group modifications and purification via column chromatography .
Q. What safety protocols should be followed when handling this compound in research laboratories?
Safety Data Sheets (SDS) emphasize that this compound is for research use only and must be handled in authorized facilities by trained personnel. Key precautions include:
- Use of personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoidance of inhalation, skin contact, or ingestion.
- Immediate decontamination of spills with appropriate solvents.
- Storage in a cool, dry environment away from incompatible materials .
Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?
Structural validation relies on:
- NMR spectroscopy : To confirm cyclohexyl and pyrimidine ring proton environments.
- HPLC : For assessing purity (≥98% is typical for research-grade material) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known cyclohexane-derived compounds .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound synthesis under varying catalytic conditions?
Systematic optimization involves:
- Screening catalysts (e.g., Pd/C vs. CuCl) to enhance cyclization efficiency.
- Adjusting solvent polarity (e.g., DMF for high-temperature reactions vs. toluene for reflux conditions).
- Monitoring reaction progress via TLC or in-situ FTIR to identify intermediate formation .
- Implementing batch-scale purification techniques, such as recrystallization, to minimize byproducts .
Q. What strategies are effective in resolving contradictions in spectral data (e.g., NMR or mass spectrometry) for this compound derivatives?
Contradictory spectral data may arise from:
- Tautomerism : Pyrimidine rings can exhibit keto-enol tautomerism, altering NMR peak assignments. Computational modeling (DFT) helps predict dominant tautomeric forms .
- Impurity interference : HPLC-MS coupling distinguishes target compound signals from impurities .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral ambiguities persist .
Q. What methodological approaches are used to investigate the biological activity mechanisms of this compound?
While direct studies on this compound are limited, analogous pyrimidine-4-carboxylic acid derivatives are evaluated via:
- Enzyme inhibition assays : Targeting kinases or proteases to assess binding affinity (IC₅₀ determination).
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Computational docking : Molecular dynamics simulations predict interactions with biological targets (e.g., ATP-binding pockets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
